Cas no 106762-91-8 (Cyclopentanemethanol,3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-,(1R,3S,4S)-rel-)

Cyclopentanemethanol,3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-,(1R,3S,4S)-rel- structure
106762-91-8 structure
Product Name:Cyclopentanemethanol,3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-,(1R,3S,4S)-rel-
CAS No:106762-91-8
Molecular Formula:C10H15N7O2
Molecular Weight:265.2718
CID:205372
PubChem ID:6451090

Cyclopentanemethanol,3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-,(1R,3S,4S)-rel- Properties

Names and Identifiers

    • Cyclopentanemethanol,3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-,(1R,3S,4S)-rel-
    • (1R,2R,4S)-2-(5,7-diaminotriazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentan-1-ol
    • 3H-1,2,3-Triazolo[4,5-d]pyrimidine, cyclopentanemethanol deriv.
    • Cyclopentanemethanol,3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-, (1a,3a,4b)- (9CI)
    • Cyclopentanemethanol,3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-, (1a,3a,4b)-(?à)-
    • DTXSID70147754
    • Cyclopentanemethanol, 3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-, rel-(1S,3R,4R)-
    • C-8-Aza-2,6-DAP-3'-dR
    • Cyclopentanemethanol, 3-(5,7-diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-4-hydroxy-, rel-(1S,3R,4R)-
    • (1R,2R,4S)-2-(5,7-diaminotriazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol
    • 106762-91-8
    • InChIKey: VPBFATDPCNNSMF-KVQBGUIXSA-N
    • Inchi: InChI=1S/C10H15N7O2/c11-8-7-9(14-10(12)13-8)17(16-15-7)5-1-4(3-18)2-6(5)19/h4-6,18-19H,1-3H2,(H4,11,12,13,14)/t4-,5+,6+/m0/s1
    • SMILES: OC[C@@H]1C[C@@H](O)[C@H](N2N=NC3=C(N=C(N=C23)N)N)C1

Computed Properties

  • Exact Mass: 265.129
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 265.129
  • Heavy Atom Count: 19
  • Complexity: 333
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -1.6
  • Topological Polar Surface Area: 149A^2

Experimental Properties

  • LogP: -0.79870
  • PSA: 149.72000
  • Refractive Index: 1.994
  • Boiling Point: 702°Cat760mmHg
  • Flash Point: 378.4°C
  • Density: 2.1

Cyclopentanemethanol,3-(5,7-diamino-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-4-hydroxy-,(1R,3S,4S)-rel- Related Literature

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
SHANGHAI TAUTO BIOTECH CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
https://en.tautochem.com/
SHANGHAI TAUTO BIOTECH CO., LTD.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.chemnorm.com
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.